2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride
Overview
Description
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride is a chemical compound with a complex structure that includes a morpholine ring, multiple ethoxy groups, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride typically involves multiple steps. One common approach starts with the preparation of 2,6-dimethylmorpholine, which is then reacted with ethylene oxide to introduce the ethoxy groups. The resulting intermediate is further reacted with 2-chlorobenzonitrile under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
- 4-[2-(2,6-dimethyl-4-morpholinyl)ethoxy]benzaldehyde hydrochloride
- 2,6-dimethylmorpholine
Uniqueness
Compared to similar compounds, 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its multiple ethoxy groups and benzonitrile moiety provide versatility in chemical reactions and potential for diverse applications in research and industry.
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzonitrile;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3.ClH/c1-14-12-19(13-15(2)22-14)7-8-20-9-10-21-17-6-4-3-5-16(17)11-18;/h3-6,14-15H,7-10,12-13H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLNYFNGJHFWRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2C#N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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